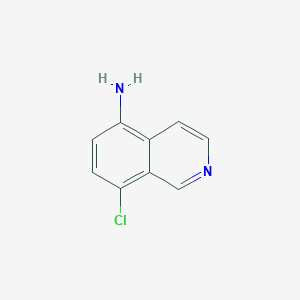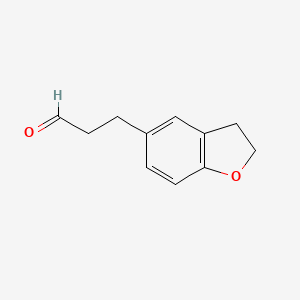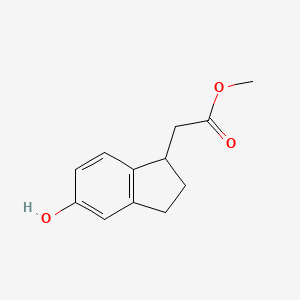
Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate
Vue d'ensemble
Description
Indanone, a compound similar to the one you’re asking about, is a fused molecule containing cyclopentanone and a benzene ring . It’s known to exhibit a broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of indanone derivatives has been achieved through various methods. For instance, the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives was catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene to form 1-substituted-1H-indene and 1-indanone products . Another method involved grinding, stirring, and ultrasound irradiation methods .
Molecular Structure Analysis
The molecular structure of indanone consists of a five-membered cyclopentanone ring fused with a benzene ring .
Chemical Reactions Analysis
The chemical reactions involving indanone derivatives are diverse. For instance, the cyclization mechanism of 2-alkyl-1-ethynylbenzene derivatives involves a 1,5-hydrogen shift of an initial metal-vinylidene intermediate .
Physical And Chemical Properties Analysis
The physical and chemical properties of indanone derivatives can vary widely. For example, 1H-Inden-1-one, 2,3-dihydro- has a molecular weight of 132.1592 .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis Techniques and Experimental Design : The synthesis of similar compounds, such as methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, can be achieved through Grignard reactions, demonstrating the potential for laboratory-based educational experiments. This synthesis technique is significant for understanding organic chemistry and advancing experimental skills in scientific research (W. Min, 2015).
- Crystal Structure Analysis : Research into similar compounds, like methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, involves crystal structure determination. These studies are crucial for understanding molecular configurations and reactions, contributing to the broader field of crystallography (S. Lee, J. Ryu, Junseong Lee, 2017).
Biological Activity and Potential Applications
- Anticancer Activity : Certain derivatives of 1H-inden-1-one, which are structurally related to the target compound, have been investigated for their anticancer activity. These studies contribute to understanding the potential medical applications of similar compounds (A. Karaburun et al., 2018).
- Antimicrobial Activity : Research has been conducted on methyl (4-alkanoyl-1,5-diaryl-2-hydroxy-3-oxo-2,3-dihydro-1H-pyrrol-2-yl)acetates, which bear resemblance to the target compound, to evaluate their antimicrobial properties. This highlights the importance of such compounds in the development of new antimicrobial agents (P. Mukovoz et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-15-12(14)7-9-3-2-8-6-10(13)4-5-11(8)9/h4-6,9,13H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOXEXXDMBLLTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCC2=C1C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10701576 | |
| Record name | Methyl (5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10701576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate | |
CAS RN |
856169-08-9 | |
| Record name | Methyl (5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10701576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

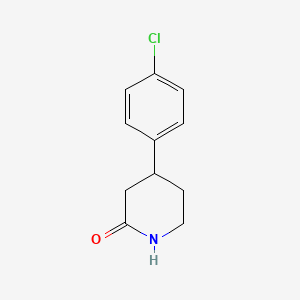
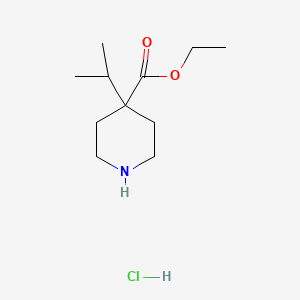
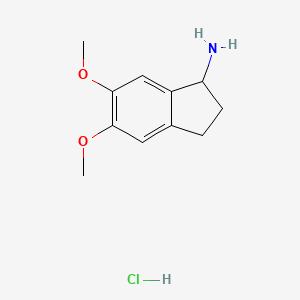
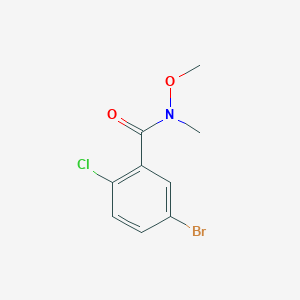
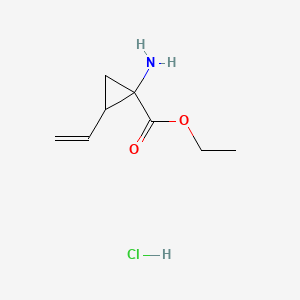

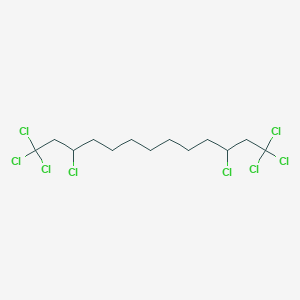
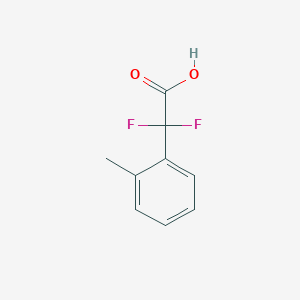
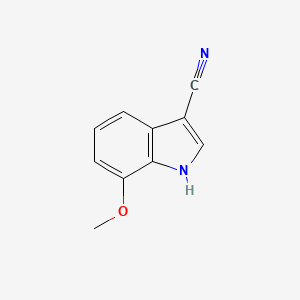
![6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1424255.png)
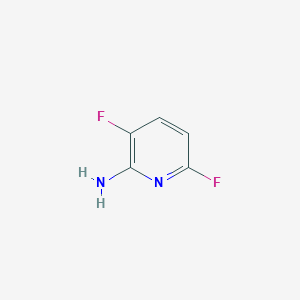
![Methyl[2-(1-methylpiperidin-2-yl)ethyl]amine](/img/structure/B1424257.png)
